N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a cyclohexenyl-hydroxymethyl substituent and a 2-methoxybenzenesulfonamide core. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . This compound’s unique structural features, such as the hydroxylated cyclohexene ring and methoxy group, may influence its solubility, conformational flexibility, and binding affinity to biological targets.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-19-12-7-3-4-8-13(12)20(17,18)15-11-14(16)9-5-2-6-10-14/h3-5,7-9,15-16H,2,6,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGNZYLAYLYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2(CCCC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene derivatives under specific conditions.
Introduction of the hydroxy group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Attachment of the methoxybenzene group: This step involves the reaction of the cyclohexene derivative with methoxybenzene under Friedel-Crafts alkylation conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chloride in the presence of a base like pyridine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, and potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications due to its ability to interact with biological targets. The sulfonamide group is known for its role in inhibiting certain enzymes, which is significant in drug design:
- Antimicrobial Activity : Sulfonamides are historically known for their antibacterial properties. Research indicates that derivatives of sulfonamides can exhibit varying degrees of antibacterial and antifungal activities. For instance, studies have shown that compounds similar to N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound's mechanism of action may involve the inhibition of enzymes critical for bacterial growth. For example, it could inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions:
- Synthetic Routes : The synthesis typically involves several steps, including the formation of the cyclohexene ring through hydrogenation and the introduction of the hydroxy group via hydroxylation reactions . This versatility makes it useful in developing new compounds with tailored properties.
Material Science
Research into the material properties of this compound suggests potential applications in developing new materials:
- Polymeric Materials : The sulfonamide moiety can be incorporated into polymeric structures to enhance mechanical properties or impart specific functionalities such as conductivity or thermal stability .
Case Study 1: Antimicrobial Screening
A study evaluated various sulfonamide derivatives for their antimicrobial efficacy using minimum inhibitory concentration (MIC) assays. The results indicated that compounds with electron-withdrawing groups exhibited higher antimicrobial activity compared to those with electron-donating groups . This highlights the importance of structural modifications in enhancing biological activity.
Case Study 2: Enzyme Inhibition Studies
Research focused on the enzyme inhibition potential of sulfonamide derivatives showed that specific modifications to the sulfonamide structure could lead to improved inhibition rates against target enzymes related to bacterial resistance mechanisms . This suggests that this compound could be a lead compound for further development.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Sulfonamide Class
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide ()
- Structural Features : Contains a 2-methoxyphenyl group and an ethyl substituent on the sulfonamide nitrogen.
- Key Differences :
- Lacks the hydroxycyclohexenylmethyl group, reducing steric bulk and hydrophilicity.
- The ethyl group may enhance lipophilicity compared to the hydroxylated cyclohexene moiety.
- Biological Relevance : Sulfonamides with aryl/alkyl substituents are often explored for antimicrobial and antitumor activities .
1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide ()
- Structural Features : Incorporates a bicyclic terpene-derived framework and dimethylamine groups.
- Key Differences :
- The bicyclo[2.2.1]heptane system introduces rigidity, contrasting with the flexible cyclohexene ring in the target compound.
- Dimethylamine substituents may alter electronic properties and hydrogen-bonding capacity.
- Synthetic Utility : Such compounds are often intermediates in medicinal chemistry due to their stereochemical complexity .
Comparison with Benzimidazole Derivatives ()

Benzimidazole-based sulfonamides (e.g., B1 and B8 ) share the sulfonamide motif but differ in core heterocycles:
- B1: N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline Features a benzimidazole ring linked to a methoxyaniline group.
- B8 : N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide
- Contains an acetamide side chain, which may improve metabolic stability.
- Biological Implications: Benzimidazole derivatives are widely studied for antiparasitic and anticancer applications, suggesting that the target compound’s bioactivity profile may differ significantly due to its non-aromatic cyclohexene system .
Chromatographic Behavior of Sulfonamide Derivatives ()

Chromatographic studies of sulfonamide esters (e.g., N-(3,5-dinitrobenzoyl)alanine methyl ester) highlight the role of substituents in separation efficiency:
- Key Observations :
- Bulky groups (e.g., cyclohexenylmethyl) may reduce retention times in reverse-phase chromatography due to increased hydrophobicity.
- Polar hydroxyl groups could enhance interactions with hydrophilic stationary phases.
- Analytical Implications: The target compound’s chromatographic profile would likely differ from simpler sulfonamides due to its mixed polar/nonpolar substituents .
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide, also known by its CAS number 2097933-12-3, is a sulfonamide derivative with potential therapeutic applications. This compound features a unique structural composition that may influence its biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 297.37 g/mol. The compound's structure includes:
- A cyclohexene ring
- A methoxybenzene moiety
- A sulfonamide functional group
These structural features are significant for its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential applications, particularly in the fields of antiviral and anticancer therapies. The compound's mechanism of action is primarily associated with its ability to inhibit specific enzymes and proteins involved in disease processes.
The proposed mechanisms include:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of target enzymes, inhibiting their function.
- Antiviral Activity : Preliminary studies indicate that the compound may inhibit viral replication by targeting viral enzymes, similar to other sulfonamide derivatives .
- Anticancer Properties : Research suggests that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction .
Study 1: Antiviral Properties
A study focused on sulfonamide derivatives demonstrated that certain compounds effectively inhibit human lipoxygenases (LOXs), which are implicated in inflammatory responses and cancer progression. The study found that modifications to the sulfonamide structure could enhance selectivity and potency against specific LOX isoforms .
Study 2: Anticancer Activity
In another investigation, a series of sulfonamide derivatives, including those structurally related to this compound, were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated significant activity against breast and colon cancer cells, attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide?
The synthesis involves three primary steps:
- Cyclization : Formation of the cyclohexene ring from precursors like indene derivatives using reagents such as Lewis acids (e.g., AlCl₃) .
- Hydroxylation : Introduction of the hydroxyl group at the 1-position of the cyclohexene ring via oxidation with hydrogen peroxide or other oxidizing agents .
- Sulfonamide Coupling : Reaction of the hydroxyl-substituted cyclohexene intermediate with 2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage . Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. What spectroscopic techniques are used to confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the cyclohexene hydroxyl group (δ 4.2–5.1 ppm for hydroxyl protons) and sulfonamide NH proton (δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₅H₂₁NO₄S) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using software like WinGX and ORTEP is recommended .
Q. What are the primary physicochemical properties of this compound?
- Molecular Weight : 335.4 g/mol (calculated from PubChem data) .
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL) .
- LogP : Estimated at 2.1–2.5 using computational tools like MarvinSketch, indicating moderate hydrophobicity .
Advanced Research Questions
Q. How can reaction yields for sulfonamide coupling be optimized?
- Temperature Control : Maintain temperatures between 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Catalyst Use : Employ DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilic substitution efficiency .
- Solvent Selection : Use dichloromethane (DCM) for improved reagent solubility and reaction homogeneity . Post-reaction, monitor progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and optimize quenching conditions (e.g., ice-cold water) to prevent hydrolysis .
Q. How to address contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?
- Orthogonal Assays : Validate activity using both fluorometric and colorimetric assays (e.g., WDR5:MYC interaction studies in ).
- Control Experiments : Test for off-target effects via competitive binding assays with structurally related analogs .
- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to identify binding site discrepancies caused by conformational flexibility in the cyclohexene ring .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to reduce first-pass metabolism .
- Isotopic Labeling : Incorporate deuterium at the benzylic position (cyclohexene-CH₂) to slow CYP450-mediated oxidation .
- Co-solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance bioavailability in in vivo models .
Methodological Guidance for Data Interpretation
Q. How to resolve ambiguities in NMR spectra caused by stereoisomerism?
- NOESY/ROESY : Detect spatial proximity between the hydroxyl proton and adjacent cyclohexene protons to assign stereochemistry .
- Chiral Chromatography : Separate enantiomers using a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase .
Q. What computational tools are recommended for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
